molecular formula C19H16FN5O2S2 B3409702 1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 893921-15-8

1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B3409702
CAS No.: 893921-15-8
M. Wt: 429.5 g/mol
InChI Key: XRJVXZIXUHKVLU-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S2/c20-14-3-5-15(6-4-14)25-10-13(8-16(25)26)17(27)22-18-23-24-19(29-18)28-11-12-2-1-7-21-9-12/h1-7,9,13H,8,10-11H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJVXZIXUHKVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring. Common reagents include hydrazine derivatives and carbon disulfide.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a series of reactions, often involving the use of amines and carboxylic acids.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a nucleophilic substitution reaction, using fluorobenzene derivatives.

    Final Coupling: The final step involves coupling the thiadiazole and pyrrolidine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiadiazole ring is known to participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide stands out due to its unique combination of a fluorophenyl group, a pyrrolidine ring, and a thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex heterocyclic structure that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on existing research.

Chemical Structure and Properties

The chemical formula of the compound is C17H18FN5OSC_{17}H_{18}FN_5OS, with a molecular weight of approximately 357.42 g/mol . The structure includes a pyrrolidine ring and a thiadiazole unit, which are crucial for its biological properties.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have shown broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity TypeMIC (μg/ml)Reference
5-(2',4'-difluoro-4-hydroxy biphenyl-5-yl)-4-(4-methoxy phenyl)-1,3,4-thiadiazoleAntinociceptiveSimilar to standard drug
2-(arylmethanesulfonylmethyl)-5-aryl-1,3,4-thiadiazolesAntibacterialModerate to good against S. aureus

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example:

  • A series of thiadiazole-based compounds were evaluated against various cancer cell lines, showing significant cytotoxicity. One study reported IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating promising anticancer activity.
CompoundCell LineIC50 (μM)Mechanism
Compound XMCF-70.65Induces apoptosis via p53 activation
Compound YHeLa2.41Caspase activation leading to cell death

3. Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of thiadiazole derivatives. Compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : It has been suggested that thiadiazoles can inhibit enzymes such as carbonic anhydrases, which play a role in tumorigenesis and inflammation.
  • Apoptotic Pathways : Activation of apoptotic pathways through caspase activation and modulation of p53 levels have been observed in various studies.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of thiadiazole derivatives and assessed their antibacterial effects against E. coli and S. aureus. Results indicated significant antibacterial activity with some derivatives showing MIC values as low as 1 μg/ml against resistant strains.
  • Anticancer Evaluation :
    • A recent investigation into pyrrolidine-thiadiazole hybrids demonstrated enhanced cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics, suggesting their potential as novel anticancer agents.

Q & A

Q. What are the optimal synthetic routes for preparing the target compound, and what challenges arise during its multistep synthesis?

Answer: The synthesis involves sequential functionalization of the pyrrolidine-3-carboxamide core with fluorophenyl, thiadiazole, and pyridinylmethylsulfanyl groups. Key steps include:

  • Cyclocondensation : Formation of the 1,3,4-thiadiazole ring via H₂S elimination using phosphorus oxychloride as a catalyst (reflux in ethanol, ~70% yield) .
  • Sulfanyl Group Introduction : Nucleophilic substitution of 5-mercapto-1,3,4-thiadiazole intermediates with (pyridin-3-yl)methyl bromide under basic conditions (K₂CO₃, DMF, 60°C) .
  • Amide Coupling : Activation of the pyrrolidine-3-carboxylic acid with EDCI/HOBt, followed by reaction with the thiadiazol-2-amine derivative .
    Challenges : Poor solubility of intermediates, competing side reactions (e.g., over-oxidation of sulfanyl groups), and purification difficulties due to similar polarity byproducts. Use preparative HPLC with C18 columns for isolation .

Q. How is the compound structurally characterized, and what spectroscopic markers confirm its identity?

Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm for fluorophenyl and pyridinyl groups), pyrrolidine C5-oxo proton (δ 2.8–3.1 ppm), and thiadiazole NH (δ 10.2 ppm, broad) .
    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (amide and pyrrolidone), thiadiazole C=S at δ 165 ppm .
  • HRMS : Molecular ion [M+H]⁺ at m/z 458.092 (calc. 458.096) .
  • IR : Stretching bands for amide (1650 cm⁻¹), C=O (1720 cm⁻¹), and C-F (1220 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Answer:

  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines) .
  • Enzyme Inhibition : Kinase inhibition (e.g., EGFR, IC₅₀ via fluorescence polarization) due to the pyridinyl and thiadiazole moieties .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to doxorubicin .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Simulate binding to EGFR (PDB ID: 1M17) using AutoDock Vina. The pyridinylmethylsulfanyl group shows hydrogen bonding with Lys721, while the fluorophenyl moiety occupies a hydrophobic pocket .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine’s Hammett σ value) with antimicrobial activity using partial least squares regression .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

Answer:

  • Standardized Assay Conditions : Control variables like DMSO concentration (<1%), cell passage number, and incubation time .
  • Metabolite Interference : Use LC-MS to detect degradation products in cell media (e.g., sulfoxide derivatives from thiadiazole oxidation) .
  • Synergistic Effects : Test combinations with adjuvants (e.g., P-glycoprotein inhibitors) to account for efflux pump activity .

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

Answer:

  • Solubility Enhancement : Formulate as cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions (size <200 nm via dynamic light scattering) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat); CYP3A4 inhibitors (e.g., ketoconazole) reduce clearance rates .
  • Tissue Distribution : Radiolabel with ¹⁴C and track via autoradiography in rodent models; high accumulation in liver and kidneys noted .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Reactant of Route 2
1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

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